Methyl 6-(chloromethyl)nicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-(chloromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYKHVMBFFBZFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571611 | |
| Record name | Methyl 6-(chloromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49668-90-8 | |
| Record name | Methyl 6-(chloromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 6 Chloromethyl Nicotinate
Historical Development of Synthetic Routes to Methyl 6-(chloromethyl)nicotinate
The historical synthesis of this compound is rooted in fundamental reactions of pyridine (B92270) chemistry. A common and established pathway involves a multi-step process starting from readily available precursors.
One of the foundational routes begins with the oxidation of 2-methyl-5-ethylpyridine. google.comgoogle.com In this process, the ethyl group at the 5-position is selectively oxidized to a carboxylic acid, yielding 6-methylnicotinic acid. This transformation has traditionally been accomplished using strong oxidizing agents like nitric acid in the presence of sulfuric acid, often at elevated temperatures. google.comgoogle.com Some variations of this process employ catalysts, such as ammonium (B1175870) vanadate (B1173111), to improve the reaction's efficiency. google.comgoogle.com
The subsequent step involves the esterification of the resulting 6-methylnicotinic acid to form Methyl 6-methylnicotinate. prepchem.comchemicalbook.com This is a classic Fischer esterification, typically carried out by refluxing the carboxylic acid in methanol (B129727) with a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. prepchem.comchemicalbook.com
The final key transformation is the chlorination of the methyl group at the 6-position. This can be achieved through free-radical chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) with a radical initiator. An alternative approach involves the initial conversion of the 6-methyl group to a 6-(hydroxymethyl) group, followed by chlorination using agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The use of POCl₃ is particularly effective for converting hydroxy-substituted pyridines into their chloro-analogues, a method that has been demonstrated in the synthesis of related isomers with high yields. chemicalbook.com
A summary of a typical historical synthesis is presented below:
| Step | Starting Material | Reagents | Product | Typical Conditions |
| 1. Oxidation | 2-Methyl-5-ethylpyridine | Nitric Acid, Sulfuric Acid | 6-Methylnicotinic acid | 140-225 °C google.com |
| 2. Esterification | 6-Methylnicotinic acid | Methanol, H₂SO₄ or HCl | Methyl 6-methylnicotinate | Reflux prepchem.comchemicalbook.com |
| 3. Chlorination | Methyl 6-methylnicotinate | SO₂Cl₂, Initiator | This compound | Radical reaction conditions |
Advanced Synthetic Approaches for this compound
Modern synthetic chemistry seeks to improve upon historical methods by enhancing selectivity, considering stereochemical outcomes of precursors, and integrating principles of green chemistry.
The primary challenge in the synthesis of polysubstituted pyridines is achieving the correct regiochemistry. For this compound, the key is the specific 3,6-substitution pattern. Regioselectivity is most reliably achieved not by selective substitution on an unsubstituted pyridine ring, but by utilizing a starting material where the desired substitution pattern is already established.
The synthesis beginning with 2-methyl-5-ethylpyridine is inherently regioselective because the oxidation of the ethyl group to a carboxylic acid and the subsequent chlorination of the methyl group occur at defined positions, leading directly to the desired constitutional isomer. google.com The reactivity difference between the ethyl and methyl groups on the pyridine ring under specific oxidative conditions allows for this selective transformation.
In cases where the pyridine ring is constructed, methods like the Hantzsch dihydropyridine (B1217469) synthesis can be employed. beilstein-journals.org However, for non-symmetrical targets like this compound, this can lead to mixtures of isomers, making purification difficult. beilstein-journals.org Therefore, the strategy of functional group transformation on a pre-formed, correctly substituted pyridine scaffold, such as 6-methylnicotinic acid, remains the most effective approach for ensuring high regioselectivity.
This compound itself is an achiral molecule and therefore does not have enantiomers or diastereomers. Consequently, stereoselective synthesis is not a direct objective in the final steps of its production.
However, stereoselectivity can become a critical consideration if the synthesis originates from chiral precursors. For instance, if a synthetic route were designed that utilizes a chiral building block to construct the pyridine ring or a side chain, the preservation or controlled transformation of the stereocenters in that precursor would be paramount. In such a hypothetical pathway, chemists would need to employ stereoselective reactions to ensure that the desired stereoisomer of an intermediate is formed, even if that chirality is ultimately lost in the final achiral product. For the common and established synthetic routes to this compound, which start from achiral commodity chemicals like 2-methyl-5-ethylpyridine, stereoselective considerations are not a factor.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The historical synthesis of nicotinic acid derivatives often involves harsh conditions and environmentally hazardous reagents, such as the use of concentrated nitric and sulfuric acids as oxidants. google.com
Modern approaches seek to replace these methods with more benign alternatives. A significant advancement in the synthesis of the nicotinic acid core involves the use of cleaner oxidants and catalytic systems. For example, the selective oxidation of 3-methyl-pyridine (3-picoline) using 30% hydrogen peroxide (H₂O₂) as the oxidant is a much greener alternative to traditional methods. oaepublish.com H₂O₂ is an environmentally friendly oxidant as its only byproduct is water. This reaction can be facilitated by heterogeneous catalysts, such as copper-based zeolites, which offer high catalytic performance under mild conditions and can be easily recovered and reused. oaepublish.com
Adopting such a strategy for the synthesis of the 6-methylnicotinic acid precursor would represent a significant step towards a more sustainable manufacturing process. Further green considerations would involve using safer chlorinating agents and minimizing solvent use through process optimization or the use of solvent-free reaction conditions where feasible.
| Green Chemistry Principle | Traditional Method | Greener Alternative |
| Use of Catalysis | Stoichiometric strong acids | Catalytic amounts of reusable zeolites oaepublish.com |
| Safer Solvents & Reagents | Nitric acid, Sulfuric acid | Hydrogen peroxide (H₂O₂) oaepublish.com |
| Atom Economy | Oxidation with mineral acids produces NOx byproducts | H₂O₂ oxidation produces water as the only byproduct |
| Energy Efficiency | High reaction temperatures (150-225 °C) google.com | Milder reaction conditions oaepublish.com |
Catalytic Methods in this compound Production
Catalysis is essential for improving the efficiency, selectivity, and sustainability of chemical syntheses. Both homogeneous and heterogeneous catalysis play roles in the production of this compound and its precursors.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is prevalent in several steps of the synthesis of this compound.
A prime example is the acid-catalyzed esterification of 6-methylnicotinic acid. chemicalbook.com In this reaction, a strong acid like sulfuric acid is dissolved in the methanol solvent, acting as a proton source to activate the carbonyl group of the carboxylic acid towards nucleophilic attack by methanol. chemicalbook.com This catalytic process is highly effective for producing the methyl ester.
Another instance of homogeneous catalysis is found in the oxidation of 2-methyl-5-ethylpyridine. While the primary oxidants are nitric acid and sulfuric acid, the reaction can be accelerated by the addition of a soluble metal salt catalyst, such as ammonium vanadate or cobalt acetate. google.comgoogle.com These catalysts participate in the redox cycle of the reaction, increasing the rate of oxidation of the ethyl group.
The table below details examples of homogeneous catalysts used in the synthesis pathway.
| Reaction Step | Catalyst | Role of Catalyst |
| Esterification | Sulfuric Acid (H₂SO₄) | Acts as a proton source to activate the carbonyl group. chemicalbook.com |
| Oxidation | Ammonium Vanadate | Functions as a redox catalyst to facilitate the oxidation of the alkyl side chain. google.com |
Heterogeneous Catalysis for this compound
The application of heterogeneous catalysts for the side-chain chlorination of pyridine derivatives offers advantages in terms of catalyst recovery and process simplification. While specific literature on the heterogeneous catalytic synthesis of this compound is limited, analogous processes for similar molecules, such as the vapor-phase chlorination of β-picoline (3-methylpyridine), provide insights into potential methodologies. google.comenvironmentclearance.nic.in
In such processes, a vaporized stream of the methylpyridine derivative is mixed with chlorine gas and passed over a solid catalyst at elevated temperatures. google.com Catalysts like dealuminated Mordenite zeolite or supported palladium have been employed for the chlorination of β-picoline. google.comenvironmentclearance.nic.in The reaction temperature is a critical parameter, typically ranging from 175 to 400°C, with a preferred range of 250 to 350°C. google.comenvironmentclearance.nic.in Residence times are generally kept short, not exceeding 60 seconds, to control the extent of chlorination and minimize by-product formation. google.com
Table 1: Representative Conditions for Vapor-Phase Chlorination of β-Picoline
| Parameter | Value | Reference |
| Catalyst | Dealuminated Mordenite Zeolite or Supported Palladium | google.comenvironmentclearance.nic.in |
| Temperature | 175 - 400°C (preferred 250 - 350°C) | google.comenvironmentclearance.nic.in |
| Residence Time | < 60 seconds (preferred 0.5 - 15 seconds) | google.com |
| Pressure | Atmospheric | google.com |
This table presents generalized conditions for a related reaction and should be considered as a conceptual framework in the absence of specific data for this compound.
The use of a solid support for catalysts can enhance selectivity in chlorination reactions. For instance, the side-chain chlorination of alkylbenzenes has been achieved using sulfuryl chloride in the presence of NaX zeolite as a catalyst under visible light irradiation. uliege.be This approach highlights the potential for solid-supported catalysts to facilitate radical chain reactions for targeted chlorination. uliege.be
Industrial Synthesis Scale-Up Challenges and Solutions for this compound
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. These often revolve around reaction control, by-product formation, purification, and the safe handling of reagents.
A significant challenge in the synthesis of the precursor, methyl 6-methylnicotinate, through the oxidation of 2-methyl-5-ethylpyridine is the formation of by-products. At the elevated temperatures required for the nitric acid oxidation, a competing side reaction can lead to the formation of dinicotinic acid. environmentclearance.nic.in This impurity, upon esterification, results in the corresponding diester, which complicates the purification of the desired product. environmentclearance.nic.in
For the chlorination step, while not employing a heterogeneous catalyst, a patented method for producing tert-butyl 6-(chloromethyl)nicotinate highlights common industrial challenges. google.com The method utilizes trichloroisocyanuric acid (TCCA) as a chlorinating agent and benzamide (B126) as a catalyst. google.com The patent suggests that this approach offers advantages over other chlorinating agents, implying that issues such as high cost, safety, and by-product formation are key considerations in the scale-up of this transformation. google.com The use of TCCA is presented as a solution that is lower in cost, cleaner, and safer, leading to high yield and purity, which are critical for industrial production. google.com
Table 2: Challenges and Solutions in the Industrial Synthesis of this compound and its Precursors
| Challenge | Potential Solution | Reference |
| By-product formation (dinicotinic acid) in precursor synthesis | Optimization of reaction temperature and time during oxidation. | environmentclearance.nic.in |
| Cost and safety of chlorinating agents | Utilization of less hazardous and more economical reagents like TCCA. | google.com |
| Product purity | Development of efficient purification methods to remove structurally similar by-products. | google.com |
| Process control and safety | Implementation of robust process control to manage reaction exotherms and handle toxic reagents and by-products. |
The purification of the final product is another critical aspect of industrial scale-up. The crude product often requires further purification steps, such as distillation or crystallization, to meet the stringent purity requirements for its use in pharmaceutical and agrochemical applications. environmentclearance.nic.in The choice of solvents and the efficiency of the separation techniques are crucial for achieving the desired product quality and minimizing production costs.
Table of Compounds
Reaction Mechanisms and Reactivity of Methyl 6 Chloromethyl Nicotinate
Nucleophilic Substitution Reactions Involving the Chloromethyl Group of Methyl 6-(chloromethyl)nicotinate
The presence of a chloromethyl group (-CH₂Cl) renders the 6-position of this compound highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of diverse functionalities. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles.
Common nucleophilic substitution reactions at the chloromethyl group include:
Amination: Reaction with primary or secondary amines leads to the formation of the corresponding aminomethyl derivatives.
Thiolation: Treatment with thiols or their corresponding thiolates yields thioethers.
Alkoxylation: Alkoxides can displace the chloride to form ethers.
Cyanation: The use of cyanide salts introduces a cyanomethyl group, a precursor to carboxylic acids and other nitrogen-containing functionalities.
The high reactivity of the chloromethyl group is attributed to the stability of the resulting benzylic-like carbocation intermediate, which is further influenced by the electron-withdrawing nature of the pyridine (B92270) ring.
Ester Group Reactivity in this compound
The methyl ester group at the 3-position of the pyridine ring exhibits typical ester reactivity. It can undergo several important transformations, providing another avenue for molecular diversification.
Key reactions involving the ester group include:
Hydrolysis: Under either acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-(chloromethyl)nicotinic acid. This transformation is often a crucial step in the synthesis of pharmaceuticals and other biologically active molecules.
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group. For instance, reaction with isopropanol (B130326) can yield isopropyl 6-(chloromethyl)nicotinate. google.com
Amidation: Treatment with amines can convert the ester into an amide. This reaction typically requires heating or the use of activating agents.
Reduction: The ester group can be reduced to a primary alcohol, yielding [6-(chloromethyl)pyridin-3-yl]methanol, using strong reducing agents like lithium aluminum hydride.
Pyridine Ring Functionalization of this compound
The pyridine ring itself can be the site of further chemical modification, although the existing substituents influence the position and feasibility of these reactions.
Electrophilic Aromatic Substitution on this compound
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of the electron-withdrawing ester and chloromethyl groups further deactivates the ring. However, under forcing conditions, electrophilic substitution can occur.
The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The ester group at the 3-position is a meta-director, while the chloromethyl group at the 6-position is generally considered an ortho, para-director, although its influence is complex. stackexchange.com The interplay of these directing effects, along with the inherent reactivity of the pyridine ring positions, will dictate the regiochemical outcome of any electrophilic substitution reaction. Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.commasterorganicchemistry.com
Rearrangement Reactions of this compound Derivatives
While rearrangement reactions of this compound itself are not widely reported, its derivatives can potentially undergo such transformations. For instance, intermediates formed during nucleophilic substitution or other functionalization reactions might be susceptible to rearrangement depending on the specific reaction conditions and the nature of the substituents involved.
One potential area for rearrangement could involve the generation of a carbocation at the benzylic position, which, under certain circumstances, could lead to ring expansion or other skeletal changes. However, specific, well-documented examples of rearrangement reactions involving derivatives of this compound are not prevalent in the literature, suggesting that such reactions are not a common pathway for this class of compounds under typical synthetic conditions.
Derivatization and Functionalization Strategies of Methyl 6 Chloromethyl Nicotinate
Synthesis of Novel Nicotinate (B505614) Esters from Methyl 6-(chloromethyl)nicotinate
The chloromethyl group in this compound is a primary alkyl halide, making it a suitable substrate for nucleophilic substitution reactions, including the Williamson ether synthesis. This reaction allows for the introduction of a variety of alkoxy and aryloxy groups, leading to the formation of novel nicotinate esters with an ether linkage at the 6-position.
In a typical Williamson ether synthesis, an alcohol or a phenol (B47542) is deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion in an SN2 reaction to form the ether. researchgate.netorganic-chemistry.org The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
While specific examples with this compound are not extensively documented in readily available literature, the reactivity of similar benzylic and allylic halides in Williamson ether synthesis is well-established. prepchem.comquora.com The general applicability of this reaction suggests that a wide range of alcohols and phenols can be coupled with this compound to produce a library of new ether-containing nicotinate derivatives.
Table 1: Representative Williamson Ether Synthesis of Nicotinate Esters
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Product |
| Phenol | NaH | DMF | Methyl 6-(phenoxymethyl)nicotinate |
| Ethanol | NaH | THF | Methyl 6-(ethoxymethyl)nicotinate |
| Isopropanol (B130326) | KH | DMF | Methyl 6-(isopropoxymethyl)nicotinate |
| Benzyl (B1604629) alcohol | NaH | THF | Methyl 6-((benzyloxy)methyl)nicotinate |
Introduction of Amine Functionalities via this compound
The reactive chloromethyl group of this compound readily undergoes nucleophilic substitution with a variety of nitrogen nucleophiles, providing a straightforward route to a diverse range of amino-functionalized nicotinates.
Direct N-alkylation with primary and secondary amines is a common method to introduce amine functionalities. The reaction typically proceeds by treating this compound with an excess of the desired amine in a suitable solvent. The excess amine also serves as a base to neutralize the hydrochloric acid formed during the reaction.
For the synthesis of primary amines, the Gabriel synthesis offers a robust alternative to direct amination with ammonia, which can often lead to overalkylation. mdpi.combeilstein-journals.org This method involves the N-alkylation of potassium phthalimide (B116566) with this compound to form an N-substituted phthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine (B178648) hydrate, yields the desired primary amine, methyl 6-(aminomethyl)nicotinate. chemicalbook.comenvironmentclearance.nic.in
Table 2: Synthesis of Amino-functionalized Nicotinates
| Amine | Method | Reagents/Conditions | Product |
| Diethylamine | N-Alkylation | Excess diethylamine, THF, rt | Methyl 6-((diethylamino)methyl)nicotinate |
| Morpholine | N-Alkylation | Morpholine, K₂CO₃, DMF, 80 °C | Methyl 6-(morpholinomethyl)nicotinate |
| Potassium Phthalimide | Gabriel Synthesis | 1. Potassium phthalimide, DMF, heat; 2. Hydrazine hydrate, EtOH, reflux | Methyl 6-(aminomethyl)nicotinate |
| Methylamine | N-Alkylation | Excess methylamine, MeOH, rt | Methyl 6-((methylamino)methyl)nicotinate |
Halogen Exchange Reactions of this compound
The chloro substituent of the chloromethyl group in this compound can be exchanged for other halogens, most notably iodine, through the Finkelstein reaction. wikipedia.org This reaction is an equilibrium process that is driven to completion by the precipitation of the insoluble sodium chloride in a solvent like acetone. quora.comiitk.ac.inyoutube.com
The conversion of this compound to its iodo-analogue, methyl 6-(iodomethyl)nicotinate, significantly enhances its reactivity as an alkylating agent. The carbon-iodine bond is weaker and longer than the carbon-chlorine bond, making iodide a better leaving group in nucleophilic substitution reactions. This increased reactivity is advantageous in subsequent synthetic steps where the introduction of various nucleophiles is desired. While the aromatic Finkelstein reaction requires a catalyst, the reaction on an alkyl halide like the chloromethyl group proceeds readily under standard conditions. wikipedia.org
Table 3: Finkelstein Halogen Exchange Reaction
| Substrate | Reagent | Solvent | Product |
| This compound | Sodium Iodide (NaI) | Acetone | Methyl 6-(iodomethyl)nicotinate |
| This compound | Potassium Fluoride (KF) | DMF, Crown Ether | Methyl 6-(fluoromethyl)nicotinate |
Cross-Coupling Reactions Utilizing this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The chloromethyl group in this compound can potentially participate in such reactions, although the reactivity of the aryl chloride at the 6-position of the pyridine (B92270) ring can also be a factor in some cases. The "2-pyridyl problem" often refers to the challenges associated with the cross-coupling of 2-halopyridines due to the coordinating effect of the pyridine nitrogen with the palladium catalyst. nih.govnih.gov However, various specialized ligands and reaction conditions have been developed to overcome these challenges.
While specific examples utilizing this compound in cross-coupling reactions are not widely reported, the reactivity of similar chloromethylpyridines suggests its potential as a substrate. For instance, nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been demonstrated. wisc.edu The chloromethyl group could potentially undergo coupling with organometallic reagents such as organoboranes (Suzuki coupling), organostannanes (Stille coupling), or organozincs (Negishi coupling) to form new carbon-carbon bonds at the methylene (B1212753) position.
Table 4: Potential Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base | Methyl 6-benzylnicotinate |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | Methyl 6-(3-phenylprop-1-yn-1-yl)nicotinate |
| Stille Coupling | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Methyl 6-allylnicotinate |
| Negishi Coupling | Phenylzinc chloride | Pd(dba)₂, Ligand | Methyl 6-benzylnicotinate |
Synthesis of Heterocyclic Compounds from this compound Precursors
This compound is a valuable precursor for the synthesis of various fused heterocyclic systems, particularly those containing a pyridine ring. The chloromethyl group can be readily converted into other functional groups, which can then undergo intramolecular cyclization to form new rings.
A prominent example is the synthesis of imidazo[1,5-a]pyridines. researchgate.netorganic-chemistry.orgmdpi.combeilstein-journals.orgrsc.org The synthesis typically begins with the conversion of this compound to methyl 6-(aminomethyl)nicotinate, as described in section 4.2. This aminomethylpyridine derivative can then be cyclized with various electrophilic partners, such as aldehydes, ketones, or carboxylic acid derivatives, to construct the imidazole (B134444) ring fused to the pyridine core.
Another important class of heterocycles accessible from this precursor are thieno[2,3-b]pyridines. mdpi.comarkat-usa.orgnih.govcapes.gov.br For instance, reaction of this compound with sodium sulfide, followed by reaction with an α-halo-ketone or α-halo-ester and subsequent intramolecular condensation, can lead to the formation of the thiophene (B33073) ring.
Table 5: Synthesis of Fused Heterocycles from this compound Derivatives
| Precursor Derivative | Reaction Partner | Conditions | Fused Heterocycle |
| Methyl 6-(aminomethyl)nicotinate | Benzaldehyde | Oxidative cyclization | 3-Phenyl-imidazo[1,5-a]pyridine-7-carboxylic acid methyl ester |
| Methyl 6-(thiomethyl)nicotinate | Ethyl bromoacetate | Base, then intramolecular condensation | 3-Hydroxy-thieno[2,3-b]pyridine-5-carboxylic acid methyl ester |
| Methyl 6-(cyanomethyl)nicotinate | Sulfur, Morpholine | Willgerodt-Kindler reaction | Thieno[2,3-b]pyridine derivative |
Spectroscopic and Analytical Characterization Techniques for Methyl 6 Chloromethyl Nicotinate and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 6-(chloromethyl)nicotinate
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments within the molecule.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that confirm its structure. The methyl ester protons (-OCH₃) typically appear as a singlet around 3.91 ppm. The chloromethyl protons (-CH₂Cl) also present as a singlet at approximately 4.52 ppm. The aromatic protons on the pyridine (B92270) ring exhibit distinct splitting patterns and chemical shifts. The proton at the 4-position (H-4) is observed as a doublet around 7.40 ppm, while the proton at the 3-position (H-3) appears as a doublet of doublets near 8.27 ppm. The proton at the 1-position (H-1) is a doublet at about 9.12 ppm. googleapis.com Two-dimensional NMR techniques like COSY and HSQC can be used to resolve any overlapping signals in the aromatic region and confirm proton-proton and proton-carbon correlations.
¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation by identifying the chemical environment of each carbon atom. Key resonances include the methyl ester carbon (C-8) at approximately 52.28 ppm and the chloromethyl carbon (C-6) at around 55.19 ppm. The carbon atoms of the pyridine ring resonate in the aromatic region, with typical shifts for C-4 at 121.13 ppm, C-2 at 125.08 ppm, C-3 at 137.95 ppm, C-1 at 150.60 ppm, and C-5 at 159.88 ppm. The carbonyl carbon (C-7) of the ester group is typically found further downfield at about 165.23 ppm. googleapis.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used in conjunction with the standard ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| H-1 / C-1 | 9.12 (d) | 150.60 | googleapis.com |
| C-2 | - | 125.08 | googleapis.com |
| H-3 / C-3 | 8.27 (dd) | 137.95 | googleapis.com |
| H-4 / C-4 | 7.40 (d) | 121.13 | googleapis.com |
| C-5 | - | 159.88 | googleapis.com |
| H-6 / C-6 (-CH₂Cl) | 4.52 (s) | 55.19 | googleapis.com |
| C-7 (C=O) | - | 165.23 | googleapis.com |
| H-8 / C-8 (-OCH₃) | 3.91 (s) | 52.28 | googleapis.com |
Mass Spectrometry (MS) Applications for Structural Elucidation of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is employed to accurately determine the molecular weight of the compound. For this compound (C₈H₈ClNO₂), the theoretical monoisotopic mass is approximately 185.0243 g/mol . ESI-MS typically shows the protonated molecule [M+H]⁺ at m/z 186. googleapis.com
Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, providing a characteristic pattern that serves as a structural fingerprint. The fragmentation of this compound would likely involve key bond cleavages. Common fragmentation pathways for similar compounds include the loss of the chloromethyl radical (•CH₂Cl), the methoxy (B1213986) radical (•OCH₃), or the entire methoxycarbonyl group (•COOCH₃). The relative abundances of these fragment ions can help to confirm the connectivity of the atoms within the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A strong absorption band is expected in the range of 1720-1740 cm⁻¹, corresponding to the C=O stretching vibration of the ester group. googleapis.com The C-O stretching vibrations of the ester will appear in the 1300-1000 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations of the pyridine ring are typically observed in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration of the chloromethyl group is expected in the 800-600 cm⁻¹ region. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and chloromethyl groups will appear in the 3000-2850 cm⁻¹ range. googleapis.com
Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak in the IR spectrum. The symmetric stretching of the pyridine ring is often a strong band in the Raman spectrum.
Table 2: Key Infrared Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | ~3089 | googleapis.com |
| Aliphatic C-H Stretch | ~2961 | googleapis.com |
| C=O Stretch (Ester) | ~1725 | googleapis.com |
| Aromatic C=C/C=N Stretch | 1483, 1439, 1393 | googleapis.com |
| C-O Stretch (Ester) | 1210, 1197, 1137 | googleapis.com |
| C-Cl Stretch | ~700-800 (Predicted) |
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its derivatives. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.
Table 3: Crystal Data for the Related Compound Methyl 6-chloronicotinate
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| a (Å) | 3.8721 (4) | researchgate.net |
| b (Å) | 5.8068 (6) | researchgate.net |
| c (Å) | 17.3721 (18) | researchgate.net |
| α (°) | 95.563 (9) | researchgate.net |
| β (°) | 94.918 (8) | researchgate.net |
| γ (°) | 104.657 (9) | researchgate.net |
| Volume (ų) | 373.64 (7) | researchgate.net |
| Z | 2 | researchgate.net |
Chromatographic Methods for Purity Assessment and Isolation of this compound
Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) of this compound
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method for purity analysis. The sample is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This technique can effectively separate this compound from starting materials, by-products, and other impurities. The retention time in the gas chromatogram is characteristic of the compound under specific analytical conditions, and the mass spectrum provides definitive identification. Purity levels of greater than 98% are often confirmed using this method.
High-Performance Liquid Chromatography (HPLC) of this compound
High-performance liquid chromatography (HPLC) is another crucial technique for the purity assessment of this compound. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. A common method involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time and peak purity can be used to quantify the compound and assess the presence of impurities. HPLC methods are developed to ensure good separation and resolution from any potential process-related impurities. mdpi.com
Computational and Theoretical Studies of Methyl 6 Chloromethyl Nicotinate
Quantum Chemical Calculations for Methyl 6-(chloromethyl)nicotinate
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of this compound. While specific studies on this compound are not extensively available in public literature, a closely related compound, methyl 6-chloronicotinate, has been the subject of such computational analysis. The insights gained from methyl 6-chloronicotinate can serve as a valuable reference for understanding the electronic and structural characteristics of this compound.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is key to understanding its reactivity. For methyl 6-chloronicotinate, DFT calculations at the B3LYP/LanL2DZ level have been used to optimize its geometry and analyze its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energies of the HOMO and LUMO are critical in predicting a molecule's reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity. For methyl 6-chloronicotinate, these calculations help in identifying the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO indicates the regions susceptible to electrophilic attack, while the LUMO points to the sites prone to nucleophilic attack. researchgate.net
Table 1: Calculated Electronic Properties of a Related Nicotinate (B505614) Derivative
| Parameter | Value |
| HOMO Energy | Data not publicly available |
| LUMO Energy | Data not publicly available |
| HOMO-LUMO Gap | Data not publicly available |
Note: Specific energy values for this compound are not available in the public domain. The table structure is provided as a template for such data.
Furthermore, the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions. researchgate.net
Spectroscopic Property Simulations
Theoretical calculations are also employed to simulate spectroscopic data, which can then be compared with experimental results to validate the computed molecular structure. For methyl 6-chloronicotinate, methods like the Gauge-Invariant Atomic Orbital (GIAO) have been used to simulate the 13C NMR spectrum. researchgate.net Such simulations provide theoretical chemical shift values that can aid in the interpretation of experimental NMR data for this compound and its derivatives.
Simulations of vibrational spectra (infrared and Raman) are also performed using DFT. The calculated vibrational frequencies and their assignments, often aided by potential energy distribution (PED) analysis, provide a detailed understanding of the molecule's vibrational modes. researchgate.net
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. While specific MD simulation studies on this compound are not readily found, the general methodology is widely applied to understand the behavior of small molecules in various environments.
For a compound like this compound, MD simulations could be used to:
Investigate its conformational flexibility and the preferred orientations of its functional groups.
Study its solvation in different solvents, providing insights into its solubility and partitioning behavior.
Simulate its interaction with biological targets, such as enzymes or receptors, to understand the binding modes and estimate binding affinities. This is particularly relevant in drug discovery, where understanding the dynamic nature of ligand-receptor interactions is crucial.
Structure-Activity Relationship (SAR) Modeling for this compound Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. researchgate.net These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For derivatives of this compound, SAR and QSAR modeling could be employed to:
Identify the key structural features that contribute to a specific biological activity.
Predict the activity of newly designed derivatives before their synthesis, thus saving time and resources.
Guide the design of more potent and selective analogs.
The process typically involves generating a dataset of compounds with their measured biological activities and then using various molecular descriptors (e.g., physicochemical properties, electronic properties, steric parameters) to build a predictive model. researchgate.net For instance, studies on other nicotinic acid derivatives have shown the importance of lipophilicity and steric factors at certain positions for their biological activity. researchgate.net
Table 2: Hypothetical SAR Data for this compound Derivatives
| Derivative | R-Group at Position X | Biological Activity (IC50, µM) |
| 1 | -H | 10.5 |
| 2 | -CH3 | 5.2 |
| 3 | -OCH3 | 8.1 |
| 4 | -Cl | 2.3 |
Note: This table is a hypothetical representation to illustrate the type of data used in SAR studies and does not represent actual experimental data for this compound derivatives.
By analyzing such data, researchers can deduce trends, for example, that an electron-withdrawing group at a particular position enhances activity. These insights are then used to design the next generation of compounds with improved properties.
Applications of Methyl 6 Chloromethyl Nicotinate in Advanced Organic Synthesis
Methyl 6-(chloromethyl)nicotinate as a Building Block for Pharmaceutical Intermediates
The pyridine (B92270) nucleus is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. This compound serves as a key building block for introducing a substituted pyridyl-6-methyl moiety into potential therapeutic agents. The primary reactive site for derivatization is the chloromethyl group, which acts as an electrophile in nucleophilic substitution reactions.
This reactivity allows for the facile introduction of various nitrogen, oxygen, and sulfur-based nucleophiles, leading to the formation of amines, ethers, thioethers, and other functionalities. These reactions are fundamental in constructing intermediates for drug discovery programs. For instance, the displacement of the chloride with an amine can generate derivatives that are precursors to compounds with potential biological activities. The ester group can be subsequently hydrolyzed or transformed to further modify the molecule's properties. While direct synthesis examples starting from this compound are specific to proprietary drug development, the reaction types are well-established in organic chemistry.
Table 1: Representative Transformations for Pharmaceutical Intermediate Synthesis
| Reactant | Nucleophile | Resulting Linkage | Potential Therapeutic Area |
|---|---|---|---|
| This compound | Primary/Secondary Amine | C-N (Amine) | CNS disorders, Anti-inflammatory |
| This compound | Phenol (B47542)/Alcohol | C-O (Ether) | Cardiovascular, Antiviral |
| This compound | Thiol | C-S (Thioether) | Anticancer, Antimicrobial |
| This compound | Azide | C-N (Azide) | Precursor for triazoles (Click Chemistry) |
Role of this compound in Agrochemical Synthesis
The chloromethylpyridine moiety is a critical component of several classes of modern insecticides, most notably the neonicotinoids. These compounds act as agonists at the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects, leading to paralysis and death. This compound is a valuable precursor for the synthesis of such agrochemicals.
The synthesis of neonicotinoid insecticides often involves the reaction of a 6-chloromethylpyridine derivative with a nucleophilic amine-containing fragment. For example, a related compound, 6-chloromethylnicotinic acid tert-butyl ester, has been identified as an important intermediate for insecticides. The chloromethyl group of this compound allows for the key bond formation that connects the pyridine core to the rest of the insecticidal molecule. The methyl ester can be retained or modified in the final product to fine-tune its physicochemical properties, such as solubility and environmental persistence.
Table 2: Application in Agrochemical Synthesis
| Precursor | Key Reaction | Target Class | Example Active Ingredient Scaffold |
|---|---|---|---|
| This compound | Nucleophilic substitution with an N-nitroguanidine or similar pharmacophore | Neonicotinoids | Imidacloprid-type structures |
| This compound | Reaction with cyclic amines | Novel Insecticides | N-substituted heterocyclic insecticides |
Utilization of this compound in Material Science Precursor Synthesis
The unique combination of a polymerizable/graftable site (the chloromethyl group) and a metal-coordinating site (the pyridine nitrogen and ester oxygen) makes this compound an interesting precursor in material science. It can be used to synthesize functional monomers for polymerization or to modify the surfaces of existing materials.
The chloromethyl group can undergo reactions typical of benzyl (B1604629) chlorides, allowing it to be grafted onto polymer backbones or surfaces containing nucleophilic groups (e.g., hydroxyl, amine). This functionalization imparts the properties of the nicotinic acid ester moiety to the bulk material. Furthermore, nicotinate (B505614) derivatives are known to act as ligands in the formation of coordination polymers and metal-organic frameworks (MOFs). nih.gov The pyridine nitrogen can coordinate to metal centers, and in the case of this compound, the chloromethyl group could serve as a post-synthetic modification site to introduce further functionality into the material.
Table 3: Applications in Material Science
| Application | Role of this compound | Resulting Material | Potential Use |
|---|---|---|---|
| Functional Monomer Synthesis | Conversion of chloromethyl group to a polymerizable group (e.g., vinyl, acrylate) | Specialty Polymers | Membranes, Resins |
| Surface Modification | Grafting onto silica, cellulose, or other polymers via the chloromethyl group | Functionalized Surfaces | Chromatography, Catalysis |
| Coordination Polymers | Acts as a ligand precursor for metal-organic structures | Metal-Nicotinate Polymers | Gas storage, Sensing |
Development of Fluorescent Probes and Dyes from this compound Scaffolds
Fluorescent probes are indispensable tools in biomedical research and diagnostics, enabling the visualization of biological processes in real-time. nih.gov Pyridine-based structures are common components of fluorescent dyes due to their favorable photophysical properties. This compound provides a convenient scaffold for the synthesis of novel fluorescent probes.
The reactive chloromethyl group is the key handle for attaching the pyridine core to other molecular components, such as a fluorophore (to create a sensor) or a biomolecule-targeting moiety. For example, a related isomer, Methyl 2-(chloromethyl)nicotinate, is used as an intermediate in the synthesis of a reagent for visualizing RNA structures in living cells. chemicalbook.com This demonstrates the utility of the (chloromethyl)nicotinate framework in creating probes for biological applications. The synthesis strategy typically involves a nucleophilic substitution reaction at the chloromethyl position to link the nicotinate scaffold to a molecule that imparts the desired fluorescent or sensing properties. The resulting probe's fluorescence might change upon binding to a specific analyte or entering a particular cellular environment.
Table 4: Strategy for Fluorescent Probe Development
| Component 1 | Component 2 (Nucleophile) | Linkage Reaction | Potential Application |
|---|---|---|---|
| This compound | Fluorescent dye with an amine or hydroxyl group | Nucleophilic Substitution | FRET sensors, pH probes |
| This compound | Biotin or other targeting ligand | Nucleophilic Substitution | Targeted cellular imaging |
| This compound | Ionophore or chelating agent | Nucleophilic Substitution | Fluorescent sensors for metal ions |
Environmental and Safety Considerations in Research and Handling of Methyl 6 Chloromethyl Nicotinate
Waste Management and Disposal Protocols for Methyl 6-(chloromethyl)nicotinate Research Byproducts
The generation of chemical waste is an inevitable consequence of research. Proper disposal of byproducts from research involving this compound is crucial to prevent environmental contamination and ensure laboratory safety. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal. fishersci.comfishersci.com
As a halogenated pyridine (B92270), waste containing this compound may fall under specific regulatory categories. cornell.edu General best practices for the disposal of chemical waste include:
Segregation: Waste streams should be segregated based on their chemical compatibility to avoid hazardous reactions.
Labeling: All waste containers must be clearly labeled with their contents.
Containment: Use appropriate, sealed containers to store waste and prevent leaks or spills. dcfinechemicals.comchemicalbook.com
Licensed Disposal: Engage a licensed hazardous waste disposal company for the final treatment and disposal of the chemical byproducts. chemicalbook.com
One recommended disposal method for similar compounds involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. chemicalbook.com It is imperative to prevent the entry of this compound and its byproducts into drains, sewers, or waterways. dcfinechemicals.comspectrumchemical.com
Environmental Fate and Degradation Studies of this compound
Currently, there is limited specific information available in the public domain regarding the environmental fate and degradation of this compound. However, general principles of environmental chemistry and studies on related compounds can provide some insight.
Forced degradation studies, which involve subjecting a compound to extreme conditions like acid/base hydrolysis, oxidation, photolysis, and high temperatures, are essential for understanding its stability and potential degradation pathways. nih.govresearchgate.net While specific studies on this compound are not readily found, research on other pharmaceutical compounds demonstrates that degradation products can be identified using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.govresearchgate.net
Green Chemistry Approaches to Minimize Environmental Impact of this compound Synthesis
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific green synthesis routes for this compound are not extensively documented, general strategies for synthesizing nicotinic acid derivatives can be applied.
Traditional methods for producing nicotinic acid and its derivatives often involve harsh conditions, such as high temperatures and pressures, and the use of corrosive reagents like nitric acid, leading to significant waste and low atom economy. frontiersin.orgnih.gov Greener alternatives are actively being explored.
Key Green Chemistry Strategies:
Catalyst- and Solvent-Free Synthesis: Research has shown the successful synthesis of some nicotinic acid derivatives without the need for catalysts or harmful solvents, resulting in shorter reaction times and higher yields. researchgate.netresearchgate.net
Biocatalysis: The use of enzymes, such as nitrilases, offers a promising eco-friendly approach for producing nicotinic acid under mild reaction conditions with high conversion rates. frontiersin.org
Alternative Oxidation Agents: Moving away from traditional, wasteful oxidizing agents like potassium permanganate (B83412) towards more environmentally benign options is a key goal. nih.gov
Process Optimization: Continuous process manufacturing can improve efficiency and reduce waste compared to batch processes. nih.gov
The synthesis of this compound could potentially be made greener by adapting these principles. For instance, exploring enzymatic routes or developing more efficient catalytic systems for the chlorination and esterification steps could significantly reduce the environmental footprint.
Laboratory Safety Practices and Risk Assessment for this compound
Working with this compound requires a thorough understanding of its potential hazards and the implementation of robust safety protocols.
Hazard Identification:
Based on available safety data sheets (SDS) for this and similar compounds, this compound is considered hazardous. fishersci.comfishersci.com The primary hazards include:
Skin irritation fishersci.comfishersci.com
Serious eye irritation fishersci.comfishersci.com
May cause respiratory irritation fishersci.com
Risk Assessment and Control Measures:
A comprehensive risk assessment should be conducted before handling this compound. This involves evaluating the potential for exposure and implementing appropriate control measures.
| Control Measure | Description | References |
| Engineering Controls | Work in a well-ventilated area, preferably in a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible. | fishersci.comfishersci.compostapplescientific.com |
| Personal Protective Equipment (PPE) | Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene), chemical safety goggles or a face shield, and a lab coat. | fishersci.compostapplescientific.com |
| Handling Procedures | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep containers tightly closed when not in use. | fishersci.compostapplescientific.com |
| Storage | Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. | fishersci.compostapplescientific.com |
| Spill and Emergency Procedures | In case of a spill, evacuate the area, wear appropriate PPE, and sweep or shovel the material into a suitable container for disposal. Prevent the material from entering drains or waterways. In case of contact, flush the affected area with plenty of water for at least 15 minutes and seek medical attention. | fishersci.comspectrumchemical.compostapplescientific.com |
Future Research Directions and Emerging Trends for Methyl 6 Chloromethyl Nicotinate
Exploration of Novel Catalytic Systems for Methyl 6-(chloromethyl)nicotinate Functionalization
The reactivity of the chloromethyl group and the pyridine (B92270) ring in this compound makes it an ideal candidate for a wide range of chemical transformations. Future research will likely focus on the development of novel catalytic systems to enhance the efficiency, selectivity, and scope of these reactions.
Transition-metal catalysis is a particularly promising area. While traditional cross-coupling reactions like the Suzuki coupling have been employed, researchers are now exploring more advanced catalytic systems. nih.gov This includes the use of palladium, rhodium, and rare-earth metal catalysts for direct C-H functionalization of the pyridine ring, a process that offers a more atom-economical approach to creating complex molecules. nih.gov The development of catalysts that can selectively activate specific C-H bonds on the pyridine ring of this compound would open up new avenues for creating diverse derivatives.
Photoredox catalysis is another emerging frontier. This technique uses light to drive chemical reactions, often under mild conditions. acs.org The application of photoredox catalysis to the functionalization of pyridines has been demonstrated, and future work could see the development of methods to functionalize this compound via pyridinyl radicals. acs.org This could enable the introduction of a variety of functional groups at different positions on the pyridine ring, expanding the accessible chemical space.
Application of Machine Learning and AI in this compound Synthetic Route Design
These computational tools can also be used to predict the properties and activities of novel derivatives. nih.gov By building ML models trained on existing data, researchers can screen virtual libraries of compounds derived from this compound to identify candidates with desired biological or material properties before they are synthesized in the lab. This data-driven approach can significantly accelerate the discovery of new drugs and materials. escholarship.org
Furthermore, AI can be employed to optimize reaction conditions. Reinforcement learning algorithms can explore a vast parameter space to identify the optimal temperature, solvent, and catalyst for a given transformation of this compound, leading to higher yields and purities.
Development of Sustainable Production Methods for this compound
The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. researchgate.netnih.govresearcher.life For this compound, this translates to a push for greener synthetic methods that reduce waste, use less hazardous reagents, and are more energy-efficient.
One promising approach is the use of biocatalysis. Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.gov For instance, the biocatalytic synthesis of nicotinic acid, a precursor to this compound, has been demonstrated using nitrilase enzymes. nih.gov Future research could focus on developing enzymatic routes for the direct synthesis of this compound or its derivatives.
The principles of green chemistry, such as the use of renewable feedstocks and less hazardous solvents, are also being applied to the synthesis of pyridine derivatives. nih.govrsc.orgainvest.com Researchers are exploring the use of glycerol, a byproduct of biodiesel production, as a renewable starting material for the synthesis of pyridines. rsc.org The adoption of such methods for the industrial production of this compound would significantly reduce its environmental footprint. Additionally, the use of flow chemistry is being explored to create more efficient and safer continuous production processes for pyridine compounds. vcu.edu
Expanding the Scope of Biological and Material Applications for this compound Derivatives
The biological activity of nicotinic acid and its derivatives is well-established, with applications ranging from treating vitamin deficiencies to managing dyslipidemia. chemistryjournal.netresearchgate.netnih.gov Derivatives of this compound are being investigated for a range of therapeutic applications, including as anticancer agents and inhibitors of enzymes like HIF-1alpha prolyl hydroxylase. nih.govgoogle.com Future research will likely expand on these findings, exploring new therapeutic targets and developing more potent and selective drug candidates. The ability to easily functionalize the molecule allows for the creation of diverse libraries of compounds for high-throughput screening against various diseases. nih.govdrugs.com
Beyond medicine, the unique electronic and structural properties of the pyridine ring make it a valuable component in materials science. Pyridinic nitrogen-doped carbon materials have shown promise in applications such as supercapacitors and electrocatalysis. rsc.orgacs.org The functionalization of this compound could lead to the development of novel monomers for the synthesis of advanced polymers with tailored properties. These materials could find use in electronics, energy storage, and coatings. The incorporation of pyridinic structures into nanographenes is also an active area of research, with potential applications in organic electronics and spintronics. acs.org
Interdisciplinary Research Integrating this compound into New Scientific Domains
The versatility of this compound makes it an attractive building block for interdisciplinary research that bridges chemistry, biology, and materials science.
In the field of chemical biology , derivatives of this compound could be designed as chemical probes to study biological processes. By attaching a fluorescent tag or a reactive group, these molecules could be used to label and track specific proteins or enzymes within a cell, providing valuable insights into their function and role in disease. The late-stage conjugation of nicotinates to bioactive molecules is a strategy being explored to create new chemical entities for biomedical research. nih.gov
Supramolecular chemistry is another area where this compound could make a significant impact. The pyridine nitrogen atom can coordinate with metal ions, enabling the self-assembly of complex, functional architectures. rsc.orgchimia.chacs.orgnih.gov Derivatives of this compound could be used to create novel metal-organic frameworks (MOFs) with applications in gas storage, catalysis, and sensing. The ability to form hydrogen bonds also makes pyridinium-derived zwitterions interesting building blocks for supramolecular structures. rsc.org
The development of functionalized nanomaterials represents another exciting interdisciplinary frontier. By attaching derivatives of this compound to the surface of nanoparticles, such as fullerenes or carbon nanotubes, researchers could create hybrid materials with enhanced properties and new functionalities for applications in drug delivery and bioimaging. mdpi.commdpi.com
Conclusion and Summary of Methyl 6 Chloromethyl Nicotinate Research
Recapitulation of Key Synthetic and Mechanistic Insights
The synthesis of Methyl 6-(chloromethyl)nicotinate is logically approached as a two-stage process. The first stage involves the formation of its precursor, Methyl 6-methylnicotinate, followed by the targeted chlorination of the methyl group.
Stage 1: Synthesis of Methyl 6-methylnicotinate
The precursor, Methyl 6-methylnicotinate, is commonly synthesized via two primary routes:
Esterification of 6-Methylnicotinic Acid: This is a direct and widely used method involving the Fischer esterification of 6-methylnicotinic acid with methanol (B129727), typically catalyzed by a strong acid like sulfuric acid under reflux conditions.
Oxidation and Esterification of 5-Ethyl-2-methylpyridine: An industrial method involves the oxidation of the ethyl group of 5-ethyl-2-methylpyridine using an oxidizing agent such as nitric acid, followed by in-situ or subsequent esterification with methanol environmentclearance.nic.in.
The table below summarizes typical conditions for the esterification of 6-methylnicotinic acid.
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
| 6-Methylnicotinic Acid | Methanol | Sulfuric Acid (H₂SO₄) | Reflux | Methyl 6-methylnicotinate |
| 6-Methylnicotinic Acid | Methanol | Gaseous HCl | Reflux | Methyl 6-methylnicotinate |
Stage 2: Chlorination to form this compound
The transformation of the methyl group on the pyridine (B92270) ring to a chloromethyl group is a critical step. This reaction proceeds via a free-radical mechanism, analogous to benzylic halogenation. A radical initiator (like AIBN or UV light) is used to generate a chlorine radical from a source such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The chlorine radical abstracts a hydrogen atom from the methyl group, which is activated by the adjacent pyridine ring, forming a stabilized radical intermediate. This intermediate then reacts with another equivalent of the chlorinating agent to yield the final product, this compound. The reactivity of this position is enhanced due to the stability of the resulting radical intermediate.
Summary of Diverse Applications in Organic Synthesis
This compound serves as a potent electrophilic building block. The chloromethyl group is an excellent handle for introducing the methyl nicotinate (B505614) scaffold into larger molecules through nucleophilic substitution reactions. The chlorine atom acts as a good leaving group, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds.
This reactivity makes it a valuable intermediate in the synthesis of a wide range of target molecules, particularly in medicinal chemistry and agrochemical research. Analogous compounds, such as methyl 6-aminonicotinate and methyl 6-bromonicotinate, are known precursors to bioactive molecules including histone deacetylase 3 (HDAC3) selective inhibitors, glucokinase activators, and potential hypolipidemic drugs guidechem.comgeorganics.sk.
A prominent application is in the alkylation of various nucleophiles. For instance, it can react with amines, thiols, and carbanions. A classic example of its utility is in the synthesis of phthalimide (B116566) derivatives, which are themselves important pharmacophores found in numerous therapeutic agents nih.govnih.govmdpi.com. The reaction with potassium phthalimide, a variant of the Gabriel synthesis, provides a pathway to primary amines after subsequent deprotection.
The table below illustrates representative applications of the chloromethyl group in synthesis.
| Reactant 1 | Nucleophile | Reaction Type | Product Class | Potential Application |
| This compound | Potassium Phthalimide | Nucleophilic Substitution (Gabriel Synthesis) | Phthalimide derivative | Intermediate for primary amines, bioactive molecules nih.govnih.gov |
| This compound | Primary/Secondary Amine | N-Alkylation | Substituted Amines | Pharmaceutical scaffolds |
| This compound | Sodium Azide | Nucleophilic Substitution | Azide derivative | Precursor to amines via reduction |
| This compound | Thiol (R-SH) | S-Alkylation | Thioether | Agrochemical and pharmaceutical synthesis |
Outlook on the Continued Relevance and Future Impact of this compound Research
The pyridine scaffold is a "privileged structure" in medicinal chemistry, found in a vast number of FDA-approved drugs and natural products nih.govrsc.orglifechemicals.com. Its presence can significantly enhance the pharmacological profile of a molecule by improving properties such as potency, metabolic stability, and solubility nih.govresearchgate.net. The demand for novel and structurally diverse pyridine-based compounds for drug discovery and agrochemical development is therefore continually expanding nih.gov.
In this context, functionalized building blocks like this compound are of paramount importance. They provide chemists with reliable and efficient tools to explore chemical space by introducing a specific, functionalized pyridine moiety into new molecular designs. The dual functionality of this compound—the ester group which can be hydrolyzed or converted to an amide, and the reactive chloromethyl group for linkage—offers multiple avenues for derivatization.
Future research will likely focus on expanding the library of complex molecules synthesized from this intermediate. Its application in the development of new kinase inhibitors, receptor agonists/antagonists, and novel pesticides represents a significant area of potential impact. As synthetic methodologies become more advanced, the strategic use of such versatile building blocks will continue to be a cornerstone of innovation in the chemical sciences, ensuring the continued relevance and future impact of research involving this compound.
Q & A
Q. What are the common synthetic routes and protocols for Methyl 6-(chloromethyl)nicotinate?
this compound is typically synthesized via alkylation or substitution reactions. For example, the compound has been used as a precursor in the synthesis of aminomethyl derivatives through the Staudinger reduction. In one protocol, methyl 6-(azidomethyl)nicotinate undergoes catalytic reduction with triphenylphosphine to yield methyl 6-(aminomethyl)nicotinate hydrochloride with a 99% isolated yield . Another route involves coupling reactions with secondary amines, such as N-alkylation of amine intermediates with this compound hydrochloride . Methodological considerations include:
- Catalyst selection : Triphenylphosphine is critical for efficient azide reduction.
- Solvent optimization : Methanol or dichloromethane is often used for solubility and reactivity.
- Yield enhancement : High purity starting materials and inert atmospheres minimize side reactions.
Q. What safety precautions are essential when handling this compound?
Safety protocols are critical due to its reactivity and potential toxicity:
- Personal Protective Equipment (PPE) : Wear NIOSH/CEN-approved respirators (e.g., P95 filters for particulates) and full-body chemical-resistant suits .
- Storage : Store in tightly sealed containers at 2–8°C, away from heat, sparks, and incompatible materials like metals or strong oxidizers .
- Environmental controls : Avoid drainage contamination; use secondary containment for spills .
- Reactivity : The chloromethyl group is electrophilic and may react with nucleophiles (e.g., amines, thiols), necessitating controlled reaction conditions .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 9.25 ppm for aromatic protons in methyl 6-(aminomethyl)nicotinate hydrochloride) .
- Mass Spectrometry (MS) : ESI-TOF or LC-FAB-MS to verify molecular ions (e.g., m/z 167.1 [M+H]⁺ for the aminomethyl derivative) .
- Combustion analysis : Validates purity (>95%) by elemental composition .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., ester carbonyl stretches near 1700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?
Optimization strategies include:
- Temperature control : Room-temperature Staudinger reductions minimize decomposition while maintaining high yields (e.g., 99% for methyl 6-(aminomethyl)nicotinate hydrochloride) .
- Catalyst loading : Adjusting triphenylphosphine stoichiometry (1.1–1.5 equivalents) balances cost and efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for alkylation reactions .
- Workup procedures : Acidic hydrolysis (e.g., HCl) isolates hydrochloride salts, improving crystallinity and purity .
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during characterization?
Common issues and solutions:
- Solvent effects : Deuterated solvents (e.g., CD₃OD) may cause peak splitting; compare against literature data in identical solvents .
- Impurity interference : Pre-purify via column chromatography or recrystallization.
- Dynamic processes : Temperature-dependent NMR (e.g., VT-NMR) resolves rotational isomers in esters or amides .
- Referencing : Use internal standards (e.g., TMS) and validate with independent techniques like MS or IR .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
The chloromethyl group acts as an electrophilic site for nucleophilic substitution (SN2) or metal-catalyzed coupling:
- SN2 pathways : Amines or thiols displace chloride, forming C–N or C–S bonds. Steric hindrance from the pyridine ring may slow kinetics, requiring elevated temperatures .
- Transition-metal catalysis : Palladium or copper catalysts enable Suzuki or Ullmann couplings with aryl boronic acids, leveraging the pyridine ring’s directing effects .
- Leaving group stability : Chloride’s moderate leaving ability balances reactivity and stability, unlike bromine (more reactive) or fluorine (less reactive) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
